molecular formula C14H20O3 B1300929 4-(Hexyloxy)-3-methoxybenzaldehyde CAS No. 61096-84-2

4-(Hexyloxy)-3-methoxybenzaldehyde

Cat. No. B1300929
CAS RN: 61096-84-2
M. Wt: 236.31 g/mol
InChI Key: DYJXODUYQQLNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexyloxy)-3-methoxybenzaldehyde (4HMB) is a naturally occurring aromatic aldehyde found in various plants and fruits, including apples, oranges, and strawberries. It is a member of the class of compounds known as “aromatic aldehydes”, which are characterized by their distinct sweet, fruity odor. 4HMB has been studied extensively in recent years due to its potential use in a variety of applications, including food and beverage flavoring, cosmetics, and pharmaceuticals.

Scientific Research Applications

Synthesis of Optoelectronic Devices

The compound is used in the synthesis of optoelectronic devices. Specifically, it’s used in the creation of N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, which is of great interest for the synthesis of these devices . This compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .

Organic Solar Cells (OSCs)

The compound plays a role in the development of organic solar cells (OSCs). The triarylamine donor, which is one of the most investigated in recent years for the synthesis of OSCs, can be replaced with an N,N-diarylthiophen-2-amine to lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range .

Organic Light Emitting Diodes (OLEDs)

The compound is also used in the synthesis of organic light emitting diodes (OLEDs). The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .

Organic Field Effect Transistors (OFETs)

In the field of organic field effect transistors (OFETs), the compound is used as a precursor for the preparation of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine .

Thermo Optical Parameters

The compound is used in the identification of thermo optical parameters in 4l-hexyloxy-4-cyanobyphenyl with dispersed ZnO nano particles . The dispersion of ZnO in 6OCB exhibits nematic phase as same as the pure 6OCB with slightly reduced clearing temperature .

Synthesis of Mesomorphic Behavior

The compound is used in the synthesis of 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid dimer, which was investigated for its mesomorphic behavior .

properties

IUPAC Name

4-hexoxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJXODUYQQLNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021691
Record name 4-(Hexyloxy)-m-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hexyloxy)-3-methoxybenzaldehyde

CAS RN

61096-84-2
Record name 4-(Hexyloxy)-m-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hexyloxy)-m-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

41.45 g (300 mmol) of potassium carbonate and 27.4 g (165 mmol) of potassium iodide are added to a solution of 22.8 g (150 mmol) of vanillin and 30.7 g (225 mmol) of 6-chlorohexanol in 500 ml of dimethyl sulphoxide (DMSO) and the mixture is stirred overnight at 60° C. under nitiogen. The mixture is then cooled to room temperature, poured into 600 ml of water and extracted three times with 150 ml of ethyl acetate each time. The combined organic phases are washed twice with 200 ml of water each time, dried over magnesium sulphate, filtered and concentrated. Purification of the residue by chromatography on 400 g of silica gel using cyclohexane/ethyl acetate 1:1 yields 29.95 g of 4-(6-hexyloxy)-3-methoxybenzaldehyde.
Quantity
41.45 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Hexyloxy)-3-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Hexyloxy)-3-methoxybenzaldehyde

Q & A

Q1: What is the molecular structure of 4-(Hexyloxy)-3-methoxybenzaldehyde and how was it characterized?

A1: 4-(Hexyloxy)-3-methoxybenzaldehyde is a synthetic analog of vanillin, a widely used flavoring agent. Its molecular formula is C14H20O3 [, ]. Structurally, it consists of a benzene ring with three substituents:

    Q2: What is interesting about the crystal structure of 4-(Hexyloxy)-3-methoxybenzaldehyde?

    A2: X-ray crystallography studies revealed that the asymmetric unit of 4-(Hexyloxy)-3-methoxybenzaldehyde contains two independent molecules []. Interestingly, both molecules exhibit a nearly planar conformation, with root-mean-square deviations of 0.023 Å and 0.051 Å for all non-hydrogen atoms in each molecule []. This planar conformation could influence the compound's interactions with other molecules and potentially impact its properties and applications.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.